N'-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide
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Overview
Description
N’-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclohexylidene group attached to a nitrobenzohydrazide moiety, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide typically involves the condensation of 3-nitrobenzohydrazide with 3-methylcyclohexanone under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for N’-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine or hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
N’-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or pathways, contributing to its antimicrobial or anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N’-[(1Z)-3-methylcyclohexylidene]cyclopropanecarbohydrazide: Similar structure but with a cyclopropane ring instead of a nitrobenzene group.
N’-[(1Z)-3-Methylcyclohexylidene]-1H-indole-3-carbohydrazide: Contains an indole ring, offering different biological activities.
Uniqueness
N’-[(1Z)-3-methylcyclohexylidene]-3-nitrobenzohydrazide is unique due to its combination of a cyclohexylidene group and a nitrobenzohydrazide moiety. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-10-4-2-6-12(8-10)15-16-14(18)11-5-3-7-13(9-11)17(19)20/h3,5,7,9-10H,2,4,6,8H2,1H3,(H,16,18)/b15-12- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVMCMOSKHKTNU-QINSGFPZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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